5-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BROMOBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMOBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves the reaction of 3-bromobenzaldehyde with 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to boiling, and the reaction proceeds for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-BROMOBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzaldehyde derivatives.
Scientific Research Applications
3-BROMOBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-BROMOBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-BROMOBENZALDEHYDE: A simpler compound that lacks the hydrazone and triazole moieties.
1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE: Similar in structure but without the bromobenzaldehyde group.
Uniqueness
3-BROMOBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is unique due to the combination of the bromobenzaldehyde and triazole hydrazone moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C9H8BrN5S |
---|---|
Molecular Weight |
298.16 g/mol |
IUPAC Name |
5-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C9H8BrN5S/c10-7-3-1-2-6(4-7)5-11-13-8-12-9(16)15-14-8/h1-5H,(H3,12,13,14,15,16)/b11-5+ |
InChI Key |
RDXFVLSHWKMULQ-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC2=NC(=S)NN2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC2=NC(=S)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.